molecular formula C13H9N5 B14055464 2-(2-Azidophenyl)-1H-benzimidazole CAS No. 29951-97-1

2-(2-Azidophenyl)-1H-benzimidazole

Cat. No.: B14055464
CAS No.: 29951-97-1
M. Wt: 235.24 g/mol
InChI Key: ZENKITZBHJKRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Azidophenyl)-1H-benzimidazole is an organic compound that belongs to the class of azides and benzimidazoles. This compound is characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to a benzimidazole moiety. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidophenyl)-1H-benzimidazole typically involves the reaction of 2-aminophenylbenzimidazole with a diazotizing agent such as sodium nitrite in the presence of an acid, followed by the introduction of an azide group using sodium azide. The reaction conditions often include maintaining a low temperature to ensure the stability of the azide group and to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)-1H-benzimidazole.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-Azidophenyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to its ability to undergo selective reactions without interfering with biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Azidophenyl)-1H-benzimidazole involves its ability to undergo selective chemical reactions, such as cycloaddition and reduction, which can modify biological molecules or materials. The azide group can react with alkyne-containing molecules to form stable triazole linkages, which are useful in bioconjugation and material science. Additionally, the benzimidazole moiety can interact with various biological targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

2-(2-Azidophenyl)-1H-benzimidazole can be compared with other azidophenyl and benzimidazole derivatives:

    2-(2-Azidophenyl)-3-oxo-3H-indole 1-oxide: Similar in structure but contains an indole moiety instead of benzimidazole.

    2-Azidophenyl-4,5-diaryloxazole: Contains an oxazole ring and exhibits different reactivity and applications.

    Phenyl azide: Lacks the benzimidazole moiety and has different chemical properties and applications.

The uniqueness of this compound lies in its combination of the azide group and benzimidazole moiety, which provides a versatile platform for various chemical transformations and applications in scientific research.

Properties

CAS No.

29951-97-1

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

2-(2-azidophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H9N5/c14-18-17-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)

InChI Key

ZENKITZBHJKRPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.